N-(2-chloro-4-fluorobenzyl)propane-1,3-diamine
Overview
Description
N-(2-chloro-4-fluorobenzyl)propane-1,3-diamine is a chemical compound with the molecular formula C10H14ClFN2 and a molecular weight of 216.68 g/mol . This compound is used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-fluorobenzyl)propane-1,3-diamine typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with propane-1,3-diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and the reaction is monitored for completion. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-fluorobenzyl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually amines or alcohols.
Substitution: The major products depend on the nucleophile used; for example, using sodium hydroxide can yield hydroxyl derivatives.
Scientific Research Applications
N-(2-chloro-4-fluorobenzyl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluorobenzyl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)propane-1,3-diamine
- N-(4-fluorobenzyl)propane-1,3-diamine
- N-(2-chloro-4-methylbenzyl)propane-1,3-diamine
Uniqueness
N-(2-chloro-4-fluorobenzyl)propane-1,3-diamine is unique due to the presence of both chlorine and fluorine atoms on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution can enhance its binding affinity to molecular targets and alter its pharmacokinetic properties compared to similar compounds .
Biological Activity
N-(2-chloro-4-fluorobenzyl)propane-1,3-diamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its effects on cancer cells, neuroprotective properties, and potential mechanisms of action.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro and a fluorine substituent on the benzyl ring, which may influence its biological activity. The structural formula can be represented as follows:
This compound's unique structure positions it for various interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.
Key Findings:
- Cell Lines Tested : The compound was tested on glioblastoma multiforme, triple-negative breast cancer, and colon adenocarcinoma cell lines.
- Mechanism of Action : It acts as a potent inhibitor of cell replication and induces apoptosis. Notably, it leads to cell cycle arrest at the G0/G1 phase at lower concentrations (20 μM) and promotes apoptosis at higher concentrations (30–50 μM) .
- Comparative Potency : When compared with other derivatives, this compound exhibited higher potency than many structurally related compounds .
Cell Line | EC50 (μM) at 48h |
---|---|
Glioblastoma Multiforme | 25–45 |
Triple-Negative Breast Cancer | 30–50 |
Colon Adenocarcinoma | 20–40 |
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. A study demonstrated its effectiveness in a zebrafish model of epilepsy.
Neuroprotective Mechanism:
- Effects on Neurotransmitters : The compound improved levels of various neurosteroids and neurotransmitters while reducing stress-related metabolites .
- Oxidative Stress Reduction : It exhibited protective effects against oxidative stress induced by pentylenetetrazole (PTZ), suggesting potential applications in treating epilepsy .
Case Studies
- Study on Cancer Cell Lines :
- Neuroprotective Study :
Properties
IUPAC Name |
N'-[(2-chloro-4-fluorophenyl)methyl]propane-1,3-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClFN2/c11-10-6-9(12)3-2-8(10)7-14-5-1-4-13/h2-3,6,14H,1,4-5,7,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYPRJWIPUTLNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CNCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101205115 | |
Record name | N1-[(2-Chloro-4-fluorophenyl)methyl]-1,3-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101205115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-96-8 | |
Record name | N1-[(2-Chloro-4-fluorophenyl)methyl]-1,3-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1-[(2-Chloro-4-fluorophenyl)methyl]-1,3-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101205115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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